3-(1H-Benzimidazol-1-yl)-N'-(1-phenylethylidene)propanehydrazide
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Overview
Description
3-(1H-Benzimidazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide is a complex organic compound that features a benzimidazole ring, a phenylethylidene group, and a propanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Attachment of Propanehydrazide: The benzimidazole ring is then reacted with a suitable hydrazide derivative to form the propanehydrazide moiety.
Introduction of Phenylethylidene Group: Finally, the phenylethylidene group is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzimidazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can occur, particularly at the benzimidazole ring and the phenylethylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole hydrazines.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: Its unique chemical properties may make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound could be used as a probe or reagent in various biological assays and experiments.
Mechanism of Action
The mechanism by which 3-(1H-Benzimidazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione: This compound shares the benzimidazole ring but differs in the attached groups.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also feature a benzimidazole ring and have shown potential as anticancer agents.
Uniqueness
3-(1H-Benzimidazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18N4O |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-1-phenylethylideneamino]propanamide |
InChI |
InChI=1S/C18H18N4O/c1-14(15-7-3-2-4-8-15)20-21-18(23)11-12-22-13-19-16-9-5-6-10-17(16)22/h2-10,13H,11-12H2,1H3,(H,21,23)/b20-14+ |
InChI Key |
BFIGAKMIXJPENE-XSFVSMFZSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C=NC2=CC=CC=C21)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)CCN1C=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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